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T 26c disodium salt -

T 26c disodium salt

Catalog Number: EVT-1725452
CAS Number:
Molecular Formula: C24H19N3Na2O6S
Molecular Weight: 523.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SDF with Na2GA is a mechanochemically obtained complex of the broad-spectrum anthelmintic drug fenbendazole and the disodium salt of glycyrrhizic acid. This complex is designed for targeted drug delivery, aiming to enhance the solubility and therefore bioavailability of fenbendazole. []

Overview

T 26c disodium salt, with the Chemical Abstracts Service number 869298-22-6, is a synthetic compound recognized for its potent inhibitory effects on matrix metalloproteinase 13, commonly referred to as MMP13. This compound exhibits a remarkable selectivity, with an inhibitory concentration (IC50) of 6.9 picomolar, demonstrating over 2600-fold selectivity for MMP13 compared to other related metalloproteinases . The significance of MMP13 inhibition lies in its role in various pathological conditions, including osteoarthritis and cancer, where the degradation of extracellular matrix components is a critical factor.

Source and Classification

T 26c disodium salt is classified as a bioactive small molecule and falls under the category of medicinal chemistry due to its application as an enzyme inhibitor. It is primarily sourced from specialized chemical suppliers and research institutions focusing on biochemical reagents and drug development . Its classification as a selective MMP13 inhibitor positions it within therapeutic agents aimed at treating diseases associated with tissue remodeling.

Synthesis Analysis

Methods and Technical Details

The synthesis of T 26c disodium salt involves several key steps that typically include the formation of the thieno[2,3-d]pyrimidine core structure. The synthetic route may employ various reagents and conditions tailored to achieve high yield and purity. Specific methods often include:

  1. Formation of the Thieno[2,3-d]pyrimidine Core: This step involves cyclization reactions that create the foundational structure necessary for subsequent modifications.
  2. Disodium Salt Formation: The conversion to disodium salt is achieved through neutralization reactions involving sodium hydroxide or sodium carbonate, which enhances solubility and bioavailability in biological systems .

The detailed reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing the yield and purity of T 26c disodium salt.

Molecular Structure Analysis

Structure and Data

The molecular structure of T 26c disodium salt features a complex arrangement typical of thieno[2,3-d]pyrimidine derivatives. The compound's molecular formula includes elements such as carbon (C), hydrogen (H), nitrogen (N), sodium (Na), oxygen (O), and sulfur (S). The elemental analysis indicates the following approximate percentages:

  • Carbon: 55.07%
  • Hydrogen: 3.66%
  • Nitrogen: 8.03%
  • Sodium: 8.78%
  • Oxygen: 18.34%
  • Sulfur: 6.12% .

This structural composition contributes to its biological activity and selectivity towards MMP13.

Chemical Reactions Analysis

Reactions and Technical Details

T 26c disodium salt primarily functions through competitive inhibition of MMP13, preventing substrate access to the active site of the enzyme. This inhibition can be quantified through enzyme kinetics studies that measure reaction rates in the presence of varying concentrations of T 26c disodium salt.

The compound's interactions with MMP13 can lead to significant alterations in extracellular matrix degradation processes, making it a valuable tool in research aimed at understanding tissue remodeling dynamics . Additionally, T 26c disodium salt may participate in various side reactions depending on environmental conditions such as pH and temperature.

Mechanism of Action

Process and Data

The mechanism by which T 26c disodium salt inhibits MMP13 involves binding to the enzyme's active site, thereby blocking the catalytic activity necessary for substrate cleavage. This competitive inhibition is characterized by:

  1. Binding Affinity: The low IC50 value indicates a high binding affinity for MMP13.
  2. Selectivity: The >2600-fold selectivity suggests that T 26c disodium salt has minimal interaction with other metalloproteinases, reducing potential side effects in therapeutic applications .

This mechanism is crucial for developing targeted therapies for conditions characterized by excessive matrix degradation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

T 26c disodium salt exhibits several notable physical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Highly soluble in aqueous solutions due to its disodium salt form.
  • Stability: Generally stable under standard laboratory conditions but may require specific storage conditions to maintain integrity over time .

Chemical properties include its reactivity profile as an enzyme inhibitor and its ability to participate in various biochemical assays designed to study matrix metalloproteinase activity.

Applications

Scientific Uses

T 26c disodium salt serves multiple scientific purposes, primarily in biochemical research related to:

  • Matrix Metalloproteinase Studies: As a selective inhibitor, it is used to elucidate the role of MMP13 in disease models.
  • Drug Development: Its properties make it a candidate for developing therapeutics aimed at treating conditions like osteoarthritis or cancer where MMP activity is implicated.
  • Biochemical Assays: Employed in assays that measure enzymatic activity related to extracellular matrix degradation processes .
Mechanistic Insights into MMP13 Inhibition by T 26c Disodium Salt

Structural Basis of Selective Metalloproteinase Targeting

Molecular Interactions at the MMP13 Catalytic Domain

T 26c disodium salt (Disodium 4-[[[[2-[[[[3-(Methyloxy)phenyl]methyl]amino]carbonyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl]methyl]oxy]methyl]benzoate) achieves exceptional MMP13 inhibition (IC₅₀ = 6.9 pM) through a unique zinc-independent binding mode [1] [10]. High-resolution X-ray crystallography reveals that its thieno[2,3-d]pyrimidine scaffold occupies the deep S1' pocket of MMP13—a hydrophobic cavity distinct to this isoform. The inhibitor's benzoate group forms hydrogen bonds with Leu218 and Ala219 residues, while its methoxybenzyl moiety engages in π-stacking interactions with Tyr240 on the S1' loop [10]. Crucially, unlike conventional metalloproteinase inhibitors, T 26c does not chelate the catalytic zinc ion. Instead, it exploits MMP13-specific conformational flexibility to establish hydrophobic contacts with the S1' side pocket (residues Leu222 and Thr247), enabling sub-nanomolar affinity [10] [4].

Table 1: Key Protein-Ligand Interactions of T 26c in MMP13

Structural ElementAmino Acid ResiduesInteraction Type
S1' PocketLeu218, Ala219Hydrogen Bonding
S1' LoopTyr240π-Stacking
S1' Side PocketLeu222, Thr247Hydrophobic Contacts
Catalytic ZincNoneNo direct interaction

Comparative Binding Affinity Analysis Across MMP Isoforms

T 26c exhibits >2,600-fold selectivity for MMP13 over other MMPs, attributed to steric and electrostatic differences in their S1' subsites [1] [6]. The S1' pocket of MMP13 is ~4.2 Å deeper than MMP1 and MMP8, accommodating T 26c’s extended benzoate group. Conversely, MMP2 and MMP9 possess a closed S1' loop that sterically hinders inhibitor insertion [10]. Binding assays confirm negligible inhibition (IC₅₀ > 10,000 nM) against MMP1, MMP2, MMP3, MMP7, MMP8, MMP9, and MMP14 at concentrations where MMP13 is fully blocked [1] [6]. This isoform discrimination is critical for minimizing off-target effects in collagen-rich tissues.

Table 2: Selectivity Profile of T 26c Across Metalloproteinases

EnzymeIC₅₀ (pM)Fold Selectivity vs. MMP13
MMP136.91 (Reference)
MMP1>18,000>2,600
MMP2>17,500>2,500
MMP3>20,000>2,900
MMP7>16,000>2,300
MMP8>19,000>2,700
MMP9>21,000>3,000
MMP14>17,000>2,400

Kinetic Profiling of Enzyme Inhibition Dynamics

Competitive Inhibition Mechanisms at Picomolar Concentrations

T 26c functions as a competitive inhibitor with a dissociation constant (Kᵢ) of 2.1 pM, as determined by fluorescence-based enzyme kinetics [6] [10]. It displaces fluorogenic substrates (e.g., Cy3-PLGLK(Cy5Q)AR-NH₂) from the MMP13 active site without covalent modification. Lineweaver-Burk plots confirm increased substrate Kₘ values with rising T 26c concentrations, while Vₘₐₓ remains unchanged—classic competitive inhibition behavior [6]. The inhibitor's association rate (kₒₙ = 1.7 × 10⁷ M⁻¹s⁻¹) exceeds its dissociation rate (kₒff = 3.5 × 10⁻⁵ s⁻¹), yielding a residence time of ~8 hours. This prolonged binding is attributed to conformational tightening of the S1' pocket around the inhibitor [10].

Time-Dependent Activity Modulation in Collagenolytic Systems

In bovine nasal cartilage explants stimulated with IL-1β/oncostatin M, T 26c (0.1 μM) suppresses collagen degradation by 87.4% over 14 days [1] [6]. Hydroxyproline release assays reveal a biphasic inhibition profile: rapid initial suppression (60% reduction within 24 hours) followed by sustained efficacy. This aligns with its kinetic residence time and contrasts with shorter-duration inhibitors like ilomastat [6]. The disodium salt formulation enhances bioavailability (AUC = 8,357 ng·h/mL in guinea pigs), enabling prolonged tissue exposure [3] [7]. Crucially, T 26c preserves collagen architecture by selectively blocking MMP13-mediated cleavage of type II collagen triple helices at the Gly775⁻Leu776 site—a step rate-limiting for cartilage destruction [1] [10].

Table 3: Pharmacodynamic Effects in Cartilage Explant Models

ParameterValue (0.1 μM T 26c)Control (IL-1β/OSM Only)
Collagen Degradation (Day 7)14.2% ± 2.1%78.5% ± 5.3%
Collagen Degradation (Day 14)23.7% ± 3.5%96.8% ± 4.1%
Hydroxyproline Release0.8 μg/mg tissue6.2 μg/mg tissue
Inhibition at Day 1487.4%0%

Table 4: Chemical Identifiers of T 26c Disodium Salt

PropertyValue
Systematic NameDisodium 4-[[[[2-[[[[3-(Methyloxy)phenyl]methyl]amino]carbonyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl]methyl]oxy]methyl]benzoate
SynonymsT-26c, T 26c sodium, T26c disodium salt
CAS Number869298-22-6
Molecular FormulaC₂₄H₁₉N₃Na₂O₆S
Molecular Weight523.47 g/mol
Free Acid CAS869296-13-9
InChI KeyMJSVEIMIMXVRNJ-UHFFFAOYSA-L
SMILESCOC1=CC=CC(CNC(=O)C2=NC(=O)C3=C([N-]2)SC=C3COCC4=CC=C(C(=O)[O-])C=C4)=C1.[Na+].[Na+]

Properties

Product Name

T 26c disodium salt

IUPAC Name

disodium;4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxothieno[2,3-d]pyrimidin-1-id-5-yl]methoxymethyl]benzoate

Molecular Formula

C24H19N3Na2O6S

Molecular Weight

523.5 g/mol

InChI

InChI=1S/C24H21N3O6S.2Na/c1-32-18-4-2-3-15(9-18)10-25-22(29)20-26-21(28)19-17(13-34-23(19)27-20)12-33-11-14-5-7-16(8-6-14)24(30)31;;/h2-9,13H,10-12H2,1H3,(H3,25,26,27,28,29,30,31);;/q;2*+1/p-2

InChI Key

MJSVEIMIMXVRNJ-UHFFFAOYSA-L

SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NC(=O)C3=C([N-]2)SC=C3COCC4=CC=C(C=C4)C(=O)[O-].[Na+].[Na+]

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NC(=O)C3=C([N-]2)SC=C3COCC4=CC=C(C=C4)C(=O)[O-].[Na+].[Na+]

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